N-Methylcysteine

描述

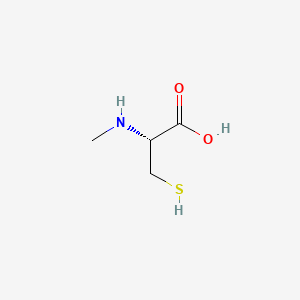

N-Methylcysteine is a derivative of the amino acid cysteine, where a methyl group is attached to the nitrogen atom of the cysteine molecule. This modification imparts unique chemical properties to the compound, making it a valuable tool in various scientific and industrial applications. This compound is known for its role in the synthesis of peptides and proteins, particularly in the context of ubiquitin thioester formation.

准备方法

Synthetic Routes and Reaction Conditions

N-Methylcysteine can be synthesized through a combination of native chemical ligation and peptide synthesis techniques. One common method involves the use of this compound-containing peptides as intermediates. These peptides are synthesized using standard solid-phase peptide synthesis (SPPS) techniques, followed by the incorporation of this compound at specific positions within the peptide sequence .

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis using automated peptide synthesizers. The process includes the protection of functional groups, coupling of amino acids, and deprotection steps to yield the desired this compound-containing peptide. This method ensures high purity and yield, making it suitable for commercial applications .

化学反应分析

Role in Native Chemical Ligation (NCL) and Thioester Formation

N-Methylcysteine serves as a critical mediator in N→S acyl transfer reactions , facilitating the synthesis of peptide thioesters for native chemical ligation (NCL).

Key Reaction Mechanism:

-

Thioester Formation : MeCys acts as a latent thioester precursor. Upon deprotection, its N-methyl group enables intramolecular S-to-N acyl transfer , forming a reactive thioester intermediate .

-

Kinetic Studies : Recent work demonstrates that the steric bulk of β-branched amino acids (e.g., Val) slows the S-to-N acyl shift, making MeCys particularly effective in ligations involving bulky residues .

Table 1: Thioester Formation Efficiency Using MeCys

| Substrate | Reaction Time | Yield | Conditions | Source |

|---|---|---|---|---|

| Ubiquitin(46–76) | 12 h | 30% | 3-mercaptopropionic acid, pH 7 | |

| Model Peptide (Val) | 24 h | 42% | 6 M Gn·HCl, 37°C |

Protection and Deprotection Strategies

MeCys requires specialized protection to avoid premature reactivity during solid-phase peptide synthesis (SPPS).

Key Reactions:

-

N-Methyl-Thiazolidine Protection : MeCys is stabilized as N-methyl-thiazolidine during SPPS to prevent undesired thioester formation. Deprotection uses O-methylhydroxylamine under acidic conditions (pH 2–6), restoring the free thiol .

-

Sulfhydryl Protection : The 2-nitrobenzyl group is employed to shield the thiol side chain, preventing intramolecular acyl transfer during resin cleavage .

Table 2: Protection/Deprotection Yields

| Protection Group | Deprotection Agent | Yield | Application | Source |

|---|---|---|---|---|

| 2-Nitrobenzyl | UV light | 95% | Ubiquitin synthesis | |

| N-Methyl-thiazolidine | O-Methylhydroxylamine | 89% | Polypeptide ligation |

Key Steps:

-

Oxazolidinone Formation : Cyclization of Fmoc-Cys(StBu)-OH yields an oxazolidinone precursor.

-

Reductive Methylation : Iminium ion reduction with NaBH4 produces Fmoc-MeCys(StBu)-OH in 91% yield .

Reaction Scheme:

-

Cyclization :

-

Ring Opening and Reduction :

Reactivity in Alkylation and Nitrosation

MeCys exhibits distinct behavior in alkylation compared to cysteine:

-

Methylation Resistance : Unlike cysteine, MeCys does not readily form S-methyl derivatives under nitroso compound exposure, preserving its thiol group for downstream reactions .

-

Nitrosation : MeCys forms stable S-nitroso derivatives, which decompose via radical intermediates to yield nitric oxide (NO) and disulfides .

科学研究应用

Peptide Synthesis

N-Methylcysteine is primarily utilized in the synthesis of complex peptides and proteins. It plays a crucial role in the formation of ubiquitin thioesters, which are important for studying protein-protein interactions and post-translational modifications. The ability to incorporate MeCys into peptide sequences enables researchers to create modified peptides that can provide insights into biochemical pathways.

Key Methods:

- Fmoc Solid-Phase Peptide Synthesis (SPPS): MeCys is incorporated into peptides using Fmoc chemistry, allowing for high yields and purity. A notable method involves generating an oxazolidinone precursor that leads to a 91% yield of Fmoc-MeCys(StBu) .

Protein Function Studies

This compound has been employed to investigate the role of cysteine modifications in protein function. For instance, studies on the nicotinic acetylcholine receptor (nAChR) showed that N-methylation affects conformational changes critical for receptor activation . This highlights MeCys's utility in understanding the structural dynamics of proteins.

Case Study: nAChR Function

Research demonstrated that N-methylation alters the cis-trans preferences of vicinal disulfides in nAChR, impacting receptor functionality. This modification provides a model for studying how structural changes influence receptor behavior .

Therapeutic Potential

This compound is being explored for its potential therapeutic applications. It serves as a precursor in drug development and has shown promise in modulating oxidative stress and inflammation. Research indicates that modifications like MeCys can enhance the efficacy of certain drugs by improving their interaction with biological targets .

Table 2: Therapeutic Applications of this compound

Industrial Applications

This compound is also utilized in the production of specialty chemicals and advanced materials. Its unique properties facilitate the development of novel compounds with specific functionalities, making it valuable in various industrial processes.

Synthesis of Specialty Chemicals

The compound is used as a building block in synthesizing various chemical entities, particularly those requiring thiol groups. Its ability to participate in nucleophilic substitution reactions further expands its utility in chemical manufacturing .

作用机制

N-Methylcysteine exerts its effects through several mechanisms:

Molecular Targets: It targets specific amino acid residues within proteins, facilitating the formation of thioester bonds.

Pathways Involved: Involved in the ubiquitination pathway, where it acts as an acyl transfer device, enabling the formation of ubiquitin thioesters.

相似化合物的比较

Similar Compounds

S-Methylcysteine: Similar in structure but with a sulfur atom instead of a nitrogen atom.

N-Acetylcysteine: Contains an acetyl group instead of a methyl group.

S-Propylcysteine: Contains a propyl group attached to the sulfur atom.

Uniqueness

N-Methylcysteine is unique due to its ability to facilitate the formation of thioester bonds, which is crucial in the ubiquitination process. This property distinguishes it from other cysteine derivatives and makes it a valuable tool in biochemical research .

生物活性

N-Methylcysteine (N-MeCys) is a derivative of cysteine, an amino acid known for its role in protein synthesis and various biological processes. This article explores the biological activity of this compound, emphasizing its potential therapeutic effects, mechanisms of action, and relevant case studies.

1. Overview of this compound

This compound is characterized by the addition of a methyl group to the nitrogen atom of cysteine. This modification alters its chemical properties and biological activities, making it an interesting compound for research in fields such as pharmacology and biochemistry.

2. Antioxidant Properties

This compound exhibits notable antioxidant properties, which contribute to its potential therapeutic applications. It has been shown to mitigate oxidative stress in various biological systems:

- Mechanism : N-MeCys acts as a free radical scavenger, reducing reactive oxygen species (ROS) that can lead to cellular damage.

- Case Study : A study indicated that N-acetylcysteine (NAC), closely related to N-MeCys, reduces ROS-mediated hepatocellular tumor promotion in rats, suggesting similar protective effects may be observed with N-MeCys .

3. Antiviral Activity

Recent research highlights the antiviral potential of this compound derivatives:

- Dengue Virus Inhibition : A study investigated the antiviral effects of N-methylcytisine thio derivatives against dengue virus (DENV). The findings revealed that these compounds effectively inhibit DENV at both entry and post-entry stages of the viral life cycle, demonstrating significant antiviral activity with IC50 values as low as 0.002 μM .

- Molecular Mechanism : Molecular docking simulations suggested that N-MeCys derivatives bind to critical viral proteins, inhibiting their function and preventing viral replication.

4. Role in Peptide Synthesis

This compound is also significant in peptide synthesis:

- Chemical Synthesis : It has been utilized as an acyl transfer device in the chemical synthesis of ubiquitin thioester through native chemical ligation . This method enhances the flexibility of manipulating ubiquitin chains for structural and biochemical analysis.

- Peptide Resins : Research indicates that coupling N-methyl cysteine derivatives to solid-phase peptide resins improves the efficiency of peptide synthesis .

5. Pharmacological Applications

The pharmacological applications of this compound are being explored in various contexts:

- Hepatoprotection : Studies have shown that S-methylcysteine can ameliorate liver damage induced by various agents, indicating potential use as a hepatoprotective agent .

- Nephroprotection : Research demonstrated that S-methylcysteine protects against sodium nitrite-induced nephrotoxicity in rats, highlighting its role in renal health .

6. Comparative Biological Activity Table

The following table summarizes key findings related to the biological activity of this compound and its derivatives:

7. Conclusion

This compound is a compound with diverse biological activities ranging from antioxidant effects to antiviral properties and applications in peptide synthesis. Its ability to modulate oxidative stress and protect against cellular damage presents significant therapeutic potential. Continued research is essential to fully understand its mechanisms and expand its applications in medicine.

属性

IUPAC Name |

(2R)-2-(methylamino)-3-sulfanylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2S/c1-5-3(2-8)4(6)7/h3,5,8H,2H2,1H3,(H,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOOXRTYGGLORL-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN[C@@H](CS)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20193246 | |

| Record name | N-Methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4026-48-6 | |

| Record name | N-Methyl-L-cysteine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4026-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methylcysteine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004026486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Methylcysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20193246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。